

# Spectroscopic Analysis of 2-Chloro-5-methylpyrimidine: A Comparative Guide

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## Compound of Interest

Compound Name: 2-Chloro-5-methylpyrimidine

Cat. No.: B1361109

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A detailed spectroscopic comparison of **2-Chloro-5-methylpyrimidine** with related pyrimidine derivatives, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

This guide provides a comprehensive analysis of the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectroscopic data for **2-Chloro-5-methylpyrimidine**. For comparative purposes, spectral data for the structurally related compounds 2-chloropyrimidine and 5-methylpyrimidine are also presented. This information is crucial for the unambiguous identification and characterization of these important heterocyclic compounds, which are frequently utilized as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.

## Comparative Spectroscopic Data

The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **2-Chloro-5-methylpyrimidine** and its selected alternatives. The data is presented in a standardized format to facilitate direct comparison.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Compound	Solvent	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
2-Chloro-5-methylpyrimidine	DMSO-d6	8.63	d	0.9	H-4, H-6
2.27	t	0.8	-CH3		
CDCl3	8.47	s	-		H-4, H-6
2.33	s	-	-CH3		
2-Chloropyrimidine	CDCl3	8.65	d	4.8	H-4, H-6
7.25	t	4.8	H-5		
5-Methylpyrimidine	CDCl3	9.03	s	-	H-2
8.53	s	-		H-4, H-6	
2.38	s	-	-CH3		

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data

Compound	Solvent	C-2	C-4	C-5	C-6	-CH3
2-Chloro-5-methylpyrimidine	CDCl <sub>3</sub>	161.2	158.5	131.0	158.5	17.5
2-Chloropyrimidine	CDCl <sub>3</sub>	161.4	158.2	120.2	158.2	-
5-Methylpyrimidine	DMSO-d <sub>6</sub>	157.3	158.1	132.8	158.1	16.5

## Experimental Protocols

The following is a general procedure for acquiring high-quality <sup>1</sup>H and <sup>13</sup>C NMR spectra of pyrimidine derivatives.

### Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample for <sup>1</sup>H NMR (20-50 mg for <sup>13</sup>C NMR) and place it in a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>).
- Cap the NMR tube and gently agitate it until the sample is completely dissolved. A brief sonication may be necessary for less soluble compounds.
- Ensure the solution is clear and free of any particulate matter before inserting it into the spectrometer.

### NMR Spectrometer Setup and Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the solvent peak.
- For  $^1\text{H}$  NMR:
  - Acquire the spectrum using a standard single-pulse sequence.
  - Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).
  - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
  - Set the relaxation delay to at least 1-2 seconds to ensure proper relaxation of the protons.
- For  $^{13}\text{C}$  NMR:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - Set the spectral width to cover the entire carbon chemical shift range (typically 0-200 ppm).
  - A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$  (typically several hundred to thousands of scans).
  - A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the observation of quaternary carbons.

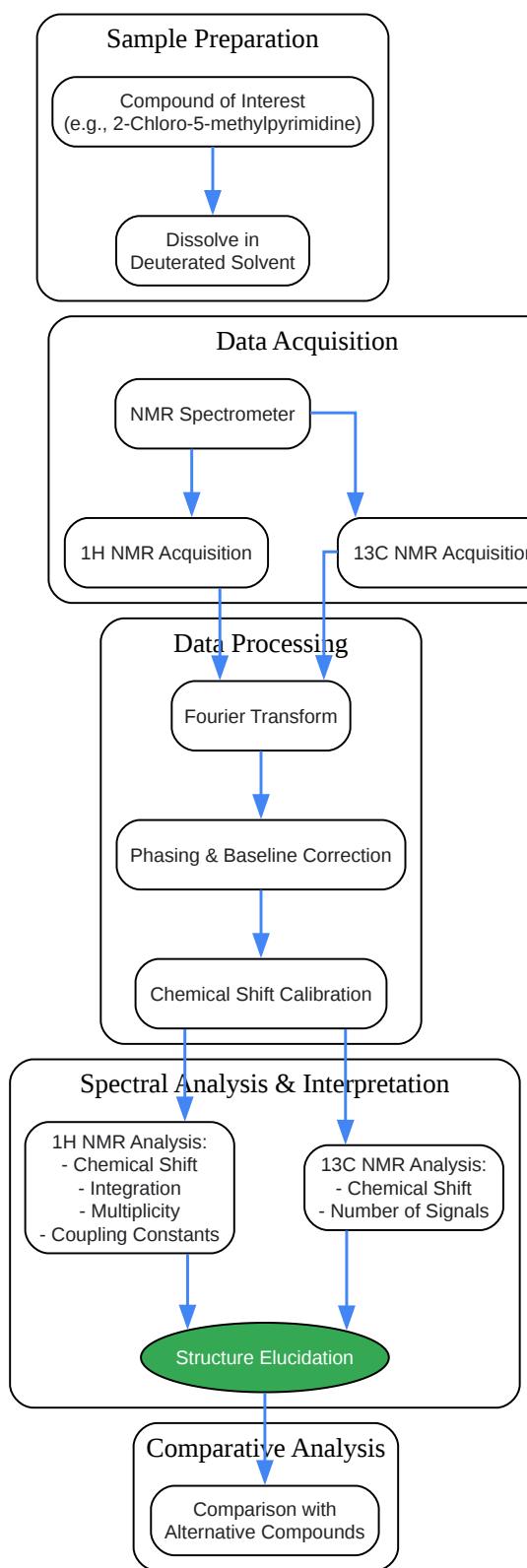
#### Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase the spectrum to ensure all peaks are in the absorptive mode.
- Perform baseline correction to obtain a flat baseline.
- Calibrate the chemical shift axis using the residual solvent peak as a reference (CDCl<sub>3</sub>:  $\delta\text{H}$  = 7.26 ppm,  $\delta\text{C}$  = 77.16 ppm; DMSO-d6:  $\delta\text{H}$  = 2.50 ppm,  $\delta\text{C}$  = 39.52 ppm).

- Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons for each resonance.

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a substituted pyrimidine, from sample preparation to final structure elucidation.



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Caption: Workflow for the spectroscopic analysis of substituted pyrimidines.

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